4(1H)-Quinolinone, 3-hydroxy-1-methyl-2-(4-methylphenyl)-
Description
4(1H)-Quinolinone, 3-hydroxy-1-methyl-2-(4-methylphenyl)- is a substituted quinolinone derivative characterized by a hydroxy group at position 3, a methyl group at position 1, and a 4-methylphenyl (p-tolyl) substituent at position 2. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. The presence of substituents like hydroxy and aromatic groups significantly influences their physicochemical and biological properties, including solubility, stability, and antimicrobial activity .
Properties
IUPAC Name |
3-hydroxy-1-methyl-2-(4-methylphenyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-9-12(10-8-11)15-17(20)16(19)13-5-3-4-6-14(13)18(15)2/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKASBOQALJWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733189 | |
| Record name | 3-Hydroxy-1-methyl-2-(4-methylphenyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851133-87-4 | |
| Record name | 3-Hydroxy-1-methyl-2-(4-methylphenyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 3-hydroxy-1-methyl-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial production often emphasizes process optimization to maximize yield and minimize waste, employing advanced techniques such as automated reactors and real-time monitoring systems.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 3-hydroxy-1-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The methyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinolinone derivatives possess antimicrobial properties. For instance, studies have shown that compounds similar to 4(1H)-quinolinone can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
Anticancer Properties
Quinolinone derivatives have also been investigated for their anticancer potential. Preclinical studies have demonstrated that certain modifications to the quinolinone structure can enhance cytotoxicity against cancer cell lines. The hydroxyl group at position 3 is believed to play a crucial role in this activity by facilitating interactions with cellular targets .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, further supporting its role in cancer therapy .
Organic Electronics
The unique electronic properties of quinolinones make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films and its good charge transport characteristics are advantageous for these applications .
Photocatalysis
Recent studies have explored the use of quinolinone derivatives as photocatalysts in organic reactions. Their ability to absorb light and facilitate chemical transformations under mild conditions makes them valuable in synthetic chemistry .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various quinolinone derivatives, including 4(1H)-quinolinone, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In another study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinolinone derivatives and tested their cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study found that modifications at the methyl group significantly enhanced the anticancer activity of the compounds compared to the parent structure.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 3-hydroxy-1-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of quinolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Antimicrobial Activity
- Compound 14 (): Exhibited broad-spectrum antimicrobial activity due to the triazolopyrimidine group, which may enhance DNA intercalation .
- Compound 23 (): Showed activity against Gram-positive bacteria, attributed to the diazepine moiety’s ability to disrupt cell membranes .
- 3-Hydroxy-2-phenyl analog (): Moderate activity due to simpler substituents, suggesting the p-tolyl group in the target compound may improve potency .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with hydroxy groups (e.g., compound 5 in ) exhibit high melting points (>300°C) due to hydrogen bonding .
- Solubility : The 3-hydroxy group enhances water solubility, while the p-tolyl group increases lipophilicity. This balance may favor oral bioavailability compared to sulfonyl derivatives (e.g., ), which are less soluble .
- Spectral Data : IR spectra of similar compounds show C=O stretches at ~1660 cm⁻¹ and OH/NH stretches at 3200–3450 cm⁻¹ . The target compound’s ¹H NMR would feature aromatic protons (δ 6.5–8.5 ppm) and a p-tolyl methyl signal (δ ~2.3 ppm) .
Biological Activity
4(1H)-Quinolinone, 3-hydroxy-1-methyl-2-(4-methylphenyl)-, also known under various chemical identifiers, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H9NO2
- Molecular Weight : 179.18 g/mol
- LogP : 3.2195
- PSA (Polar Surface Area) : 42.23 Ų
Antimicrobial Activity
Research indicates that derivatives of quinolinones exhibit notable antimicrobial properties. Specifically, studies have demonstrated that similar compounds can inhibit the growth of various pathogens. For instance:
- Activity against Mycobacterium tuberculosis : The compound has shown inhibitory effects with an IC90 of 6.8 μM against Mycobacterium tuberculosis H37Ra, indicating potential as an anti-tubercular agent .
- Inhibition Spectrum : It was reported to be inactive against several strains, including Staphylococcus aureus and Candida albicans, suggesting a selective antimicrobial profile .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines:
- GI50 Value : The compound exhibited a GI50 of 84.7 μM against MRC-5 human lung fibroblasts, indicating moderate cytotoxicity .
- Hemolytic Activity : In studies assessing hemolytic activity, the compound displayed low toxicity with a % lysis range from 3.23 to 15.22%, which is significantly lower compared to standard toxic agents like Triton X-100 .
The proposed mechanisms for the biological activity of quinolinone derivatives include:
- DNA Gyrase Inhibition : Similar compounds have been reported to act as DNA gyrase inhibitors, which is critical for bacterial DNA replication and transcription.
- Antibiofilm Activity : Some derivatives showed significant potential in inhibiting biofilm formation in pathogenic bacteria, enhancing their therapeutic efficacy .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 3-hydroxyquinolinone derivatives, and how are reaction conditions optimized?
The synthesis of 3-hydroxyquinolinone derivatives typically involves cyclization of substituted anilines or condensation of ketoesters with aromatic amines. For example, Bajaj et al. (2017) synthesized 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one via a multi-step protocol involving epoxide intermediates and nucleophilic substitution . Optimization includes controlling pH, temperature (e.g., 60–80°C for cyclization), and solvent polarity to minimize byproducts. Characterization via IR and NMR confirms functional groups and regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing 3-hydroxy-1-methyl-2-(4-methylphenyl)-4(1H)-quinolinone?
Key techniques include:
- ¹H/¹³C NMR : To identify methyl (δ ~2.3–2.5 ppm), aromatic protons (δ ~6.8–8.2 ppm), and hydroxyl groups (broad singlet at δ ~10–12 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., C₁₇H₁₅NO₂ via HRMS) and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure using intensity data. For example, SHELX handles twinned crystals or low-resolution data by iterative least-squares refinement, leveraging hydrogen bonding and π-π stacking interactions observed in quinolinones . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., anticancer vs. antimicrobial) be resolved for structurally similar quinolinones?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Replicate studies under standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) are critical. Meta-analysis of substituent effects (e.g., electron-withdrawing groups enhancing anticancer activity) can clarify structure-activity relationships (SAR) .
Q. What challenges arise in refining crystallographic data for quinolinone derivatives, and how are they addressed?
Challenges include disordered solvent molecules, twinning, and weak diffraction. SHELXL’s TWIN and BASF commands model twinning, while PART instructions handle disorder. High-resolution data (>1.0 Å) improve precision, but low-resolution datasets require restraints on bond lengths/angles .
Q. How do substituent modifications at the 2- and 4-positions influence the compound’s bioactivity?
- 2-(4-Methylphenyl) : Enhances lipophilicity, improving membrane permeability in anticancer assays .
- 3-Hydroxy Group : Acts as a hydrogen bond donor, critical for binding to microbial enzymes (e.g., DNA gyrase) .
- 1-Methyl Group : Reduces metabolic degradation, increasing plasma half-life in pharmacokinetic studies .
Q. What experimental design considerations are vital for assessing the compound’s neuroprotective potential?
- In vitro models : Use SH-SY5Y cells treated with Aβ₂₅–₃₅ to simulate Alzheimer’s pathology.
- Assays : Measure acetylcholinesterase inhibition (Ellman’s method) and antioxidant activity (DPPH/ABTS assays).
- Dosage : Optimize concentrations (e.g., 1–100 µM) to avoid cytotoxicity (validate via LDH release assays) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
